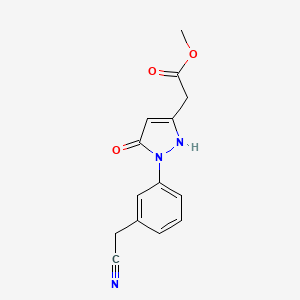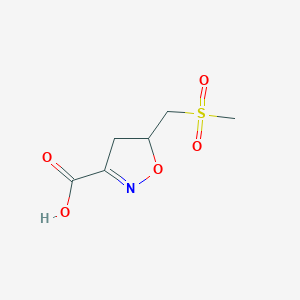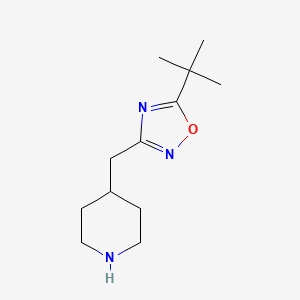
2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Bromo-5-fluorofenoxi)metil)-1,3-dioxolano es un compuesto orgánico que presenta un anillo de dioxolano sustituido con un grupo bromofluorofenoxi
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-((3-Bromo-5-fluorofenoxi)metil)-1,3-dioxolano normalmente implica la reacción de 3-bromo-5-fluorofenol con un derivado de dioxolano adecuado. Un método común implica el uso de una base como el carbonato de potasio en un solvente aprótico polar como la dimetilformamida (DMF) para facilitar la reacción de sustitución nucleofílica. La reacción generalmente se lleva a cabo a temperaturas elevadas para garantizar la conversión completa.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas de síntesis similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((3-Bromo-5-fluorofenoxi)metil)-1,3-dioxolano puede sufrir diversas reacciones químicas, que incluyen:
Sustitución nucleofílica: El átomo de bromo puede ser reemplazado por otros nucleófilos.
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales.
Reducción: El átomo de bromo puede ser reducido a un átomo de hidrógeno.
Reactivos y Condiciones Comunes
Sustitución nucleofílica: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y metóxido de sodio. Las reacciones se llevan a cabo normalmente en solventes apróticos polares como DMF o dimetilsulfóxido (DMSO).
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas o básicas.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.
Principales Productos Formados
Sustitución nucleofílica: Los productos dependen del nucleófilo utilizado, como azidas, tiocianatos o metóxidos.
Oxidación: Los productos incluyen varios derivados oxidados con grupos funcionales adicionales.
Reducción: El principal producto es el compuesto hidrogenado correspondiente.
Aplicaciones Científicas De Investigación
2-((3-Bromo-5-fluorofenoxi)metil)-1,3-dioxolano tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Ciencia de materiales: El compuesto puede utilizarse en el desarrollo de materiales avanzados con propiedades específicas.
Estudios biológicos: Sirve como una sonda o reactivo en varios ensayos y estudios bioquímicos.
Aplicaciones industriales: El compuesto se utiliza en la síntesis de productos químicos especiales y polímeros.
Mecanismo De Acción
El mecanismo de acción de 2-((3-Bromo-5-fluorofenoxi)metil)-1,3-dioxolano depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. Los átomos de bromo y flúor pueden mejorar la afinidad de unión y la selectividad del compuesto por su objetivo. El anillo de dioxolano proporciona estabilidad estructural y puede influir en las propiedades farmacocinéticas del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-((3-Bromo-5-fluorofenoxi)metil)-2-metiloxirano
- Ácido 3-Bromo-2-metoxi-5-metilfenilborónico
Singularidad
2-((3-Bromo-5-fluorofenoxi)metil)-1,3-dioxolano es único debido a su patrón de sustitución específico y la presencia de átomos de bromo y flúor. Estas características pueden impartir propiedades químicas y biológicas distintas, lo que lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
IUPAC Name |
2-[(3-bromo-5-fluorophenoxy)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h3-5,10H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAWIOGBMVIICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)









